molecular formula C23H21FN6O2 B2960158 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide CAS No. 1251556-42-9

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide

Cat. No.: B2960158
CAS No.: 1251556-42-9
M. Wt: 432.459
InChI Key: OEXYMNUUHMKRNQ-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide is a complex organic compound that features a combination of fluorophenyl, triazole, piperidine, and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the 4-fluorophenyl-1H-1,2,3-triazole intermediate, which is then coupled with piperidine and indole derivatives. Common synthetic methods include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of azides and alkynes.

    Amide Bond Formation: Coupling reactions to form the amide bond between the triazole and piperidine moieties.

    Substitution Reactions: Introduction of the fluorine atom via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the fluorophenyl and triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol.

    Triazole Derivatives: Compounds featuring the 1H-1,2,3-triazole ring, such as pyrazolo[3,4-d]pyrimidine derivatives.

Uniqueness

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and triazole moieties contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O2/c24-16-5-7-18(8-6-16)30-14-21(27-28-30)23(32)29-11-9-17(10-12-29)25-22(31)20-13-15-3-1-2-4-19(15)26-20/h1-8,13-14,17,26H,9-12H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXYMNUUHMKRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3N2)C(=O)C4=CN(N=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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